molecular formula C12H19NO2 B12675840 2,5-Dimethoxy-3,4-dimethylphenethylamine CAS No. 207740-18-9

2,5-Dimethoxy-3,4-dimethylphenethylamine

Cat. No.: B12675840
CAS No.: 207740-18-9
M. Wt: 209.28 g/mol
InChI Key: NFOHGLKGLZIHJQ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,4-dimethylphenethylamine is a synthetic compound belonging to the phenethylamine class. Phenethylamines are known for their stimulant effects on the central nervous system due to their structural similarity to monoamines. This compound is a derivative of phenethylamine, characterized by the presence of methoxy groups at the 2 and 5 positions and methyl groups at the 3 and 4 positions on the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-3,4-dimethylphenethylamine typically involves several steps. One common method starts with 4-dimethoxybenzene, which undergoes a Friedel-Crafts reaction with chloracetyl chloride to form alpha-chlorine-2,5-dimethoxyacetophenone. This intermediate then reacts with methenamine to produce alpha-amino-2,5-dimethoxyacetophenone, which is finally reduced to yield 2,5-dimethoxyphenethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The raw materials used are readily available and cost-effective, and the reaction conditions are designed to be mild and efficient. The process typically includes routine operations that ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-3,4-dimethylphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

2,5-Dimethoxy-3,4-dimethylphenethylamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its effects on biological systems, particularly its interaction with monoamine receptors.

    Medicine: Investigated for potential therapeutic uses, including its psychoactive properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3,4-dimethylphenethylamine involves its interaction with monoamine receptors in the brain. It binds to serotonergic receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and subsequent psychoactive effects. The compound also affects dopamine and norepinephrine pathways, contributing to its stimulant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-3,4-dimethylphenethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both methoxy and methyl groups enhances its interaction with monoamine receptors, making it a potent psychoactive compound .

Properties

CAS No.

207740-18-9

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3/h7H,5-6,13H2,1-4H3

InChI Key

NFOHGLKGLZIHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1C)OC)CCN)OC

Origin of Product

United States

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